1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
Description
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring:
- A 2-fluorophenyl group at position 1 (electron-withdrawing fluorine at the ortho position).
- A p-tolyl group (para-methylphenyl) at position 3 (electron-donating methyl group).
This compound is likely a key intermediate in medicinal chemistry, given the prevalence of pyrazole-carboxylic acid derivatives in drug discovery .
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-6-8-12(9-7-11)14-10-16(17(21)22)20(19-14)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPIFPXNFKHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the bromination of 2-fluoroacetophenone followed by a series of reactions including cyanation, cyclization, and dechlorination to obtain the desired pyrazole carboxylic acid .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Scientific Research Applications
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its analogues:
Substituent Effects on Properties
Biological Activity
1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS No. 618102-27-5) is an organic compound belonging to the pyrazole carboxylic acid class. Its structure features a fluorophenyl group and a P-tolyl group attached to a pyrazole ring, which contributes to its biological activity. This article reviews the compound's biological properties, therapeutic potential, and relevant research findings.
The molecular formula of 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is C17H13FN2O2, and it has a molecular weight of 300.29 g/mol. The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction, making it accessible for research and pharmaceutical applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid | MCF7 | 3.79 |
| 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid | NCI-H460 | 42.30 |
| Ethyl derivative | A549 | 26 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Studies have shown that certain analogs exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid | COX-2: 0.01 |
| Selective COX inhibitors | Various |
Compounds with similar structures have demonstrated superior anti-inflammatory effects compared to established drugs like celecoxib .
The mechanism of action for 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets within signaling pathways related to inflammation and cancer cell proliferation. It is believed to modulate the activity of enzymes and receptors involved in these pathways, although further research is required to elucidate the precise mechanisms .
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives:
- Anticancer Activity : A study assessed the efficacy of various pyrazole compounds against lung cancer cell lines, revealing significant cytotoxicity and potential for further development as chemotherapeutic agents.
- Analgesic Effects : Research comparing the analgesic properties of pyrazole derivatives indicated that some compounds exhibited superior pain relief compared to traditional analgesics, suggesting their potential use in pain management therapies .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aryl groups. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) is used with boronic acids in a degassed DMF/water mixture under reflux. Key steps include:
- Coupling ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with aryl boronic acids .
- Optimization via phase-transfer catalysis (e.g., crown ethers with NaH) to enhance reaction efficiency .
- Final hydrolysis of ester groups to yield the carboxylic acid moiety .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- NMR (¹H/¹³C) : Confirms substitution patterns and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 337.1) .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .
Q. What initial biological assays are employed to evaluate its pharmacological potential?
- Enzyme inhibition assays : For example, factor Xa inhibition using chromogenic substrates to measure IC₅₀ values .
- Receptor binding studies : Competitive displacement assays (e.g., neurotensin receptor NTS2 using radiolabeled ligands like [³H]-SR48692) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data from single crystals.
- SHELX refinement : Utilizes SHELXL for anisotropic displacement parameters and SHELXD for phase determination. Challenges include handling twinned crystals or low-resolution data, addressed via iterative refinement and validation tools (R-factor < 0.05) .
- Example: A related pyrazole-carboxylic acid derivative showed planar geometry at the pyrazole ring, confirmed by SHELX analysis .
Q. What strategies address contradictions in reported biological activity data?
- Meta-analysis of SAR : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on receptor affinity. For instance, 4-fluorophenyl enhances factor Xa inhibition (IC₅₀ = 2 nM) but reduces NTS2 selectivity .
- Experimental replication : Validate assays under standardized conditions (e.g., pH, temperature) to minimize variability .
Q. How are computational methods applied to predict structure-activity relationships (SAR)?
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses in factor Xa’s S1 pocket, highlighting hydrophobic interactions with fluorophenyl groups .
- QSAR models : Regression analysis links electronic parameters (Hammett σ) of substituents to bioactivity, guiding synthetic prioritization .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Low yields in cross-coupling : Optimize catalyst loading (e.g., 5 mol% Pd) and use microwave irradiation to reduce reaction time .
- Purification issues : Employ preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How does fluorination at the 2-phenyl position influence physicochemical properties?
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, confirmed by liver microsome assays (t₁/₂ > 60 min) .
Data Contradiction Analysis
Example : Discrepancies in factor Xa inhibition potency between studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
